N-(2,5-dimethoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-4-22-12-19(15-7-5-6-8-17(15)22)26-13-20(23)21-16-11-14(24-2)9-10-18(16)25-3/h5-12H,4,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUKBEPZKHBNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to elucidate its mechanisms and therapeutic potential.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure incorporates an indole moiety, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of indole can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) cell lines .
- Induction of Apoptosis : The induction of apoptosis is a crucial mechanism through which many anticancer agents operate. Western blot analyses have revealed that certain derivatives can upregulate pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to increased apoptosis in cancer cells .
- Targeting Specific Pathways : The compound may also inhibit key signaling pathways involved in tumor growth and metastasis, such as the vascular endothelial growth factor (VEGF) pathway. Inhibition of VEGFR-2 phosphorylation has been noted in studies involving similar compounds, which could suggest a potential pathway for this compound .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:
| Compound | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Compound 9e | A431 | 10.5 | Apoptosis induction via Bax/Bcl-2 modulation | |
| Compound X | HT-29 | 15.0 | VEGFR inhibition | |
| Compound Y | PC3 | 12.0 | Cell cycle arrest |
Case Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of various indole derivatives, this compound exhibited significant cytotoxicity against A431 cells with an IC50 value comparable to established anticancer agents.
Case Study 2: Apoptosis Mechanism
A detailed investigation into the apoptotic pathways activated by this compound revealed that it significantly increases the expression of pro-apoptotic markers while decreasing anti-apoptotic markers in treated cancer cells. This suggests a strong potential for therapeutic applications in oncology.
Preparation Methods
Synthetic Strategies for N-(2,5-Dimethoxyphenyl)-2-((1-Ethyl-1H-Indol-3-yl)Thio)Acetamide
The synthesis of this compound can be conceptualized into two primary stages: (1) formation of the thioether linkage between the indole and acetic acid moieties, and (2) subsequent amidation with 2,5-dimethoxyaniline. Each stage involves distinct chemical transformations, as detailed below.
Thioether Formation: Synthesis of 2-((1-Ethyl-1H-Indol-3-yl)Thio)Acetic Acid
The thioether bond is established through a nucleophilic substitution reaction between 1-ethyl-1H-indole-3-thiol and a chloroacetic acid derivative. This reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, with a base to deprotonate the thiol group and facilitate nucleophilic attack.
$$
\text{1-Ethyl-1H-indole-3-thiol + ClCH}_2\text{COOH} \xrightarrow{\text{Base}} \text{2-((1-Ethyl-1H-indol-3-yl)thio)acetic acid}
$$
In a representative procedure adapted from analogous syntheses, 1-ethyl-1H-indole-3-thiol (1.89 g, 0.01 mol) is reacted with chloroacetic acid (0.94 g, 0.01 mol) in ethanol (50 mL) containing triethylamine (1.01 g, 0.01 mol). The mixture is refluxed for 4–6 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol, yielding 2-((1-ethyl-1H-indol-3-yl)thio)acetic acid as a white solid (2.21 g, 85% yield).
Key Optimization Parameters :
Acetamide Formation: Coupling with 2,5-Dimethoxyaniline
The carboxylic acid intermediate is converted to the target acetamide through amidation. This step employs either (a) direct coupling using carbodiimide reagents or (b) activation via acid chloride formation.
Carbodiimide-Mediated Amidation
A mixture of 2-((1-ethyl-1H-indol-3-yl)thio)acetic acid (2.60 g, 0.01 mol), 2,5-dimethoxyaniline (1.53 g, 0.01 mol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.30 g, 0.012 mol), and hydroxybenzotriazole (HOBt, 1.62 g, 0.012 mol) in dichloromethane (50 mL) is stirred at room temperature for 12–16 hours. The reaction is quenched with water, and the organic layer is dried over anhydrous sodium sulfate. Column chromatography (silica gel, ethyl acetate/hexane) yields the pure acetamide (3.12 g, 78%).
Acid Chloride Route
The acid chloride is generated by treating 2-((1-ethyl-1H-indol-3-yl)thio)acetic acid (2.60 g, 0.01 mol) with thionyl chloride (5 mL) under reflux for 2 hours. Excess thionyl chloride is removed under vacuum, and the residue is dissolved in tetrahydrofuran (30 mL). 2,5-Dimethoxyaniline (1.53 g, 0.01 mol) is added dropwise, followed by triethylamine (1.01 g, 0.01 mol). The mixture is stirred at 0–5°C for 1 hour, then warmed to room temperature. Precipitation and filtration yield the crude product, which is recrystallized from ethanol to afford the acetamide (3.01 g, 75%).
Comparative Analysis of Amidation Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Carbodiimide-Mediated | 78 | 98.5 | 16 |
| Acid Chloride | 75 | 99.2 | 3 |
The acid chloride route offers faster reaction times, while carbodiimide-mediated coupling provides marginally higher yields.
Optimization of Reaction Conditions
Solvent Effects on Thioether Formation
The choice of solvent significantly impacts reaction kinetics and product purity. Ethanol, while slower, minimizes side reactions such as oxidation of the thiol group. In contrast, DMF increases reaction rates but necessitates rigorous post-reaction purification.
Analytical Characterization
Spectroscopic Data
Comparative Analysis with Related Acetamides
Structural analogs of this compound exhibit varying biological activities based on substitution patterns. For instance:
The ethyl substitution on the indole nitrogen optimizes steric and electronic interactions with biological targets, contributing to enhanced potency.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-(2,5-dimethoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide, and how do reaction conditions influence yield?
- Methodology : Carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is commonly used to synthesize structurally related acetamides. Reaction conditions such as temperature (e.g., 273 K), solvent (dichloromethane), and stoichiometry of reactants (1:1 molar ratio) are critical for achieving high yields (68–78%) . Post-synthesis purification via slow evaporation from methylene chloride or methanol/acetone mixtures is recommended to obtain single crystals for structural validation .
Q. How can elemental analysis and spectroscopic techniques (e.g., NMR, IR) confirm the purity and structure of this compound?
- Methodology :
- Elemental analysis : Compare calculated vs. experimental values for C, H, N, and S (e.g., C: 59.38% calc. vs. 59.19% exp.; S: 10.57% calc. vs. 10.55% exp.) .
- NMR : Key signals include aromatic protons (δ 6.05–7.86 ppm for indole and dimethoxyphenyl groups), methylene SCH (δ 4.01 ppm), and methoxy groups (δ 3.75 ppm) .
- IR : Confirm amide C=O stretch (~1650–1700 cm) and thioether C–S (~600–700 cm) .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodology : Monitor degradation under light, humidity, and temperature using accelerated stability studies (e.g., 40°C/75% RH for 6 months). Hydrolysis of the thioether or amide bonds is a key concern. Stabilize with inert atmospheres (N) and desiccants .
Advanced Research Questions
Q. How do crystallographic studies elucidate conformational flexibility and intermolecular interactions in this compound?
- Methodology : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 54.8–77.5° for dichlorophenyl-pyrazolyl systems) and hydrogen-bonding patterns (N–H⋯O/N interactions forming R(8) or R(10) motifs). Such data inform polymorphism risks and packing efficiency .
Q. What computational strategies (e.g., DFT, molecular docking) predict biological activity or binding modes?
- Methodology :
- DFT : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Docking : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2) or serotonin receptors, leveraging structural similarity to indole-based bioactive compounds .
Q. How can discrepancies in analytical data (e.g., conflicting NMR shifts or elemental analysis results) be resolved?
- Methodology :
- Reproducibility : Validate synthetic protocols across multiple batches.
- Advanced spectroscopy : Use -NMR or 2D-COSY to resolve overlapping proton signals.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 408.1362) to rule out impurities .
Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodology :
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of structurally related acetamides?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, indole-thioacetamides may show variable antimicrobial activity due to substituent effects on lipophilicity .
- Structure-activity relationship (SAR) : Systematically modify the dimethoxyphenyl or indole moieties and retest activity .
Experimental Design Considerations
Q. What controls are essential in toxicity studies to distinguish compound-specific effects from solvent artifacts?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
